Cas no 616238-78-9 (methyl 7-aminobenzothiophene-2-carboxylate)

Methyl 7-aminobenzothiophene-2-carboxylate is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. It serves as a key intermediate for synthesizing active pharmaceutical ingredients and agrochemicals. The compound offers high purity and stability, ensuring reliable performance in various reactions. Its unique structure allows for diverse chemical transformations, making it a valuable building block in drug discovery and development.
methyl 7-aminobenzothiophene-2-carboxylate structure
616238-78-9 structure
商品名:methyl 7-aminobenzothiophene-2-carboxylate
CAS番号:616238-78-9
MF:C10H9NO2S
メガワット:207.2490
MDL:MFCD13180847
CID:1022967
PubChem ID:45089769

methyl 7-aminobenzothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 7-aminobenzo[b]thiophene-2-carboxylate
    • methyl 7-amino-1-benzothiophene-2-carboxylate
    • LogP
    • Methyl-7-amino-1-benzothiophen-2-carboxylat
    • Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI)
    • OWASVDSNOKBQKG-UHFFFAOYSA-N
    • AK149987
    • 7-amino-benzo[b]thiophene-2-carboxylic acid methyl ester
    • Z2217316132
    • Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester
    • methyl 7-aminobenzothiophene-2-carboxylate
    • EN300-222654
    • DTXSID10666535
    • O11972
    • SCHEMBL3258140
    • DS-9249
    • 616238-78-9
    • MFCD13180847
    • AKOS022189528
    • DB-431630
    • Methyl7-aminobenzo[b]thiophene-2-carboxylate
    • CS-0148778
    • Z1269214255
    • Benzo[b]thiophene-2-carboxylic acid,7-amino-,methyl ester(9ci)
    • MDL: MFCD13180847
    • インチ: 1S/C10H9NO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3
    • InChIKey: OWASVDSNOKBQKG-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)OC([H])([H])[H])=C([H])C2C([H])=C([H])C([H])=C(C1=2)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 207.03547
  • どういたいしつりょう: 207.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.352
  • ふってん: 382.8°C at 760 mmHg
  • フラッシュポイント: 185.3°C
  • 屈折率: 1.688
  • PSA: 52.32

methyl 7-aminobenzothiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D752407-1g
Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI)
616238-78-9 95+%
1g
$930 2024-06-06
Enamine
EN300-222654-0.5g
methyl 7-amino-1-benzothiophene-2-carboxylate
616238-78-9 95%
0.5g
$467.0 2023-09-16
eNovation Chemicals LLC
D752407-100mg
Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI)
616238-78-9 95+%
100mg
$335 2024-06-06
Enamine
EN300-222654-5g
methyl 7-amino-1-benzothiophene-2-carboxylate
616238-78-9 95%
5g
$1634.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219418-1g
Methyl 7-aminobenzo[b]thiophene-2-carboxylate
616238-78-9 95+%
1g
¥4932.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219418-250mg
Methyl 7-aminobenzo[b]thiophene-2-carboxylate
616238-78-9 95+%
250mg
¥2126.00 2024-05-06
abcr
AB485219-250mg
Methyl 7-aminobenzo[b]thiophene-2-carboxylate; .
616238-78-9
250mg
€494.50 2025-02-20
A2B Chem LLC
AG84715-10g
Methyl 7-aminobenzo[b]thiophene-2-carboxylate
616238-78-9 95%
10g
$3115.00 2024-04-19
1PlusChem
1P00EOY3-250mg
Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI)
616238-78-9 95%
250mg
$498.00 2025-02-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97474-100mg
methyl 7-aminobenzothiophene-2-carboxylate
616238-78-9 95%
100mg
¥950.0 2024-04-18

methyl 7-aminobenzothiophene-2-carboxylate 関連文献

methyl 7-aminobenzothiophene-2-carboxylateに関する追加情報

Introduction to Methyl 7-aminobenzothiophene-2-carboxylate (CAS No: 616238-78-9)

Methyl 7-aminobenzothiophene-2-carboxylate (CAS No: 616238-78-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its benzothiophene core structure, serves as a crucial intermediate in the development of various bioactive molecules. The benzothiophene scaffold is particularly notable for its presence in numerous pharmacologically relevant compounds, making it a subject of extensive study and application.

The molecular structure of methyl 7-aminobenzothiophene-2-carboxylate consists of a benzene ring fused with a thiophene ring, with an amino group (-NH₂) at the 7-position and a carboxylate ester (-COOCH₃) at the 2-position. This unique arrangement imparts distinct chemical properties that make it valuable for synthetic chemistry. The presence of both the amino and carboxylate functional groups provides multiple sites for further chemical modification, enabling the synthesis of more complex derivatives.

In recent years, significant advancements have been made in understanding the pharmacological potential of benzothiophene derivatives. Research has highlighted their role in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The compound methyl 7-aminobenzothiophene-2-carboxylate, due to its structural features, has been explored as a precursor in the synthesis of novel drugs targeting these conditions.

One of the most compelling aspects of methyl 7-aminobenzothiophene-2-carboxylate is its utility in medicinal chemistry. The benzothiophene moiety is known to exhibit strong binding affinity to biological targets, making it an ideal candidate for drug design. For instance, studies have demonstrated its effectiveness in modulating enzyme activity and receptor interactions, which are critical for therapeutic intervention. The amino group at the 7-position can be further functionalized to enhance binding specificity, while the carboxylate ester group offers a versatile handle for conjugation reactions.

The synthesis of methyl 7-aminobenzothiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the formation of the benzothiophene core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amino and carboxylate ester groups at specific positions on the ring system. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

Recent research has also explored the role of methyl 7-aminobenzothiophene-2-carboxylate in developing targeted therapies for cancer. Studies have shown that benzothiophene derivatives can inhibit key enzymes involved in tumor growth and metastasis. The compound’s ability to selectively interact with cancer cell targets makes it a promising candidate for further investigation. Additionally, its structural flexibility allows for the design of analogs with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.

In conclusion, methyl 7-aminobenzothiophene-2-carboxylate (CAS No: 616238-78-9) is a versatile intermediate with significant potential in pharmaceutical applications. Its unique structural features and functional groups make it valuable for synthesizing bioactive molecules targeting various diseases. Ongoing research continues to uncover new ways to leverage this compound’s properties for therapeutic benefit, underscoring its importance in modern drug discovery and development.

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